molecular formula C22H21Cl2NO2 B2717574 1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol CAS No. 540770-72-7

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol

Cat. No.: B2717574
CAS No.: 540770-72-7
M. Wt: 402.32
InChI Key: RHUXYTUJBJXFCS-UHFFFAOYSA-N
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Description

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a benzyl(phenyl)amino group and a 2,4-dichlorophenoxy moiety. Its molecular formula is C23H22Cl2N2O2, with a molecular weight of 435.34 g/mol. The compound is synthesized via nucleophilic ring-opening of epoxides with amines, a common strategy for β-amino alcohol derivatives .

Applications are inferred from structurally related compounds, which are studied as AMPK activators, GDF15 inducers, or antimicrobial agents .

Properties

IUPAC Name

1-(N-benzylanilino)-3-(2,4-dichlorophenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2NO2/c23-18-11-12-22(21(24)13-18)27-16-20(26)15-25(19-9-5-2-6-10-19)14-17-7-3-1-4-8-17/h1-13,20,26H,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXYTUJBJXFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(COC2=C(C=C(C=C2)Cl)Cl)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Benzyl(phenyl)amino Intermediate: This step involves the reaction of benzylamine with phenyl isocyanate to form the benzyl(phenyl)amino intermediate.

    Attachment of the Dichlorophenoxy Group: The intermediate is then reacted with 2,4-dichlorophenol in the presence of a base, such as sodium hydroxide, to attach the dichlorophenoxy group.

    Formation of the Propanol Backbone: Finally, the compound is reacted with epichlorohydrin under basic conditions to form the propanol backbone, resulting in the final product.

Industrial Production Methods

In industrial settings, the production of 1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups replacing the dichlorophenoxy group.

Scientific Research Applications

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and other medical conditions.

    Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This results in a decrease in heart rate, blood pressure, and myocardial oxygen demand. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and the reduction of calcium ion influx into cardiac cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol with key analogues from the evidence:

Compound Name Molecular Formula Amino Substituent Phenoxy Substituent Purity/Yield Key Properties/Applications Reference
1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol (Target Compound) C23H22Cl2N2O2 Benzyl(phenyl)amino 2,4-Dichlorophenyl N/A* Potential AMPK activation, antimicrobial
1-[Benzyl(phenyl)amino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol (Compound 4) C23H23F3NO2 Benzyl(phenyl)amino 4-Trifluoromethylphenyl 98.66% AMPK activator, high purity
1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (Compound 25) C23H23Cl2NO2 Benzyl(4-chlorobenzyl)amino 4-Chlorophenyl 95.59% Moderate lipophilicity, AMPK studies
1-(4-Benzylpiperidino)-3-(2,4-dichlorophenoxy)propan-2-ol C23H28Cl2NO2 4-Benzylpiperidino 2,4-Dichlorophenyl N/A Antimicrobial, methanesulfonate salt

Notes:

  • Amino Substituent Variability: The target compound’s benzyl(phenyl)amino group differs from 4-benzylpiperidino () and benzyl(4-chlorobenzyl)amino (). Piperidino groups enhance basicity, while chlorobenzyl substituents increase electronegativity .
  • Synthetic Yields : Compound 4 () achieves 52% yield, while Compound 25 () is obtained as an oil with 95.59% purity, suggesting challenges in isolating solid products.

Structural-Activity Relationships (SAR)

  • Chlorine vs.
  • Amino Group Flexibility: Piperidino derivatives () exhibit rigid conformations, whereas benzyl(phenyl)amino groups offer steric bulk, possibly influencing selectivity .

Biological Activity

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol is an organic compound classified as a beta-blocker. Beta-blockers are widely used in clinical settings for their ability to manage cardiovascular conditions such as hypertension and arrhythmias. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzyl group
  • A phenyl group
  • A dichlorophenoxy group attached to a propanol backbone

IUPAC Name

1-(N-benzylanilino)-3-(2,4-dichlorophenoxy)propan-2-ol

Molecular Formula

C22H21Cl2NO2

The primary mechanism of action for 1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol involves its interaction with beta-adrenergic receptors:

  • Beta-1 and Beta-2 Adrenergic Receptors : The compound binds to these receptors, inhibiting the effects of catecholamines (e.g., adrenaline).
  • Physiological Effects : This interaction leads to decreased heart rate, reduced myocardial oxygen demand, and lower blood pressure by inhibiting cyclic AMP production and calcium ion influx into cardiac cells.

Biological Activity and Therapeutic Applications

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol has shown potential in various therapeutic applications:

  • Cardiovascular Diseases : Primarily used for managing hypertension and arrhythmias.
  • Research Applications : Investigated for its role in cellular signaling pathways and receptor interactions.

Table 1: Summary of Biological Activities

Activity TypeDescription
Cardiovascular EffectsReduces heart rate and blood pressure
Cellular SignalingModulates receptor interactions
Therapeutic UseTreatment of hypertension and arrhythmias

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental settings:

  • Cardiovascular Studies : Research indicates that beta-blockers can significantly reduce morbidity in patients with heart failure. The specific effects of this compound on patient outcomes are still under investigation.
  • Toxicological Assessments : A study assessing the toxicity profiles of various chemicals, including this compound, found that it exhibited selective activity across different biological targets, suggesting a need for further exploration into its safety profile .
  • Comparative Studies : In comparative analyses with other beta-blockers, 1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol demonstrated a unique binding affinity that could lead to differentiated therapeutic outcomes .

Q & A

Q. What are the optimized synthetic routes for 1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol to achieve high purity?

Methodological Answer: The compound can be synthesized via nucleophilic ring-opening of 2-[(2,4-dichlorophenoxy)methyl]oxirane using dibenzylamine as the nucleophile. Key steps include:

  • Reagents : Dibenzylamine, epoxide derivative, isopropanol, pyridine (catalyst).
  • Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.
  • Purification : Column chromatography (silica gel, dichloromethane:methanol = 20:1) yields >95% purity.
  • Validation : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) confirm structural integrity .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

  • HRMS : Determines molecular formula (e.g., [M+H]⁺ peak at m/z 441.12).
  • ¹H NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons from benzyl/phenyl groups), δ 4.8–5.2 ppm (proton adjacent to dichlorophenoxy group), and δ 3.6–4.2 ppm (protons from the propanol backbone).
  • ¹³C NMR : Peaks at δ 120–140 ppm (aromatic carbons) and δ 70–80 ppm (oxygenated carbons).
  • IR : Stretching frequencies at 3300 cm⁻¹ (O-H), 1600 cm⁻¹ (C-Cl), and 1100 cm⁻¹ (C-O) .

Advanced Research Questions

Q. How do structural modifications in the dichlorophenoxy or benzyl(phenyl)amino groups affect biological activity?

Methodological Answer:

  • SAR Studies : Replace dichlorophenoxy with fluorinated or nitro groups (e.g., 4-nitrophenoxy in compound 22 ) to alter electron-withdrawing effects and lipophilicity .
  • Bioactivity Assays : Test modified analogs in receptor-binding assays (e.g., β-adrenergic receptors) to quantify IC₅₀ shifts.
  • Key Finding : Dichlorophenoxy enhances membrane permeability, while bulky benzyl groups reduce metabolic degradation .

Q. What methodologies are recommended for analyzing stability under physiological conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to pH 1–13 buffers, UV light, and 40–60°C for 48 hours. Monitor degradation via HPLC.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ = 12 hours at pH 7.4 and 37°C.
  • Degradation Products : Identify by LC-MS; common pathways include hydrolysis of the ether bond or oxidation of the propanol group .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 65–95%)?

Methodological Answer:

  • Parameter Optimization :
    • Catalyst : Pyridine vs. triethylamine (pyridine increases yield by 20% due to better proton scavenging).
    • Solvent : Isopropanol vs. THF (polar aprotic solvents reduce side reactions).
    • Temperature : Lower yields at <70°C correlate with incomplete epoxide ring-opening .

Q. What in vitro assays are suitable for evaluating adrenolytic activity?

Methodological Answer:

  • Receptor Binding : Use radiolabeled [³H]-dihydroalprenolol in competitive binding assays with β₁/β₂-adrenergic receptors.
  • Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with adrenergic receptors.
  • Key Metrics : IC₅₀ values (e.g., 50 nM for β₁ receptors) and selectivity ratios (β₁:β₂ = 3:1) .

Comparative Structural Analysis

Compound NameKey ModificationBiological Activity (IC₅₀)Lipophilicity (LogP)
Target Compound 2,4-dichlorophenoxy50 nM (β₁)3.8
1-(4-Nitrophenoxy) analog (22 )Nitro substitution120 nM (β₁)2.9
1-(4-Bromophenoxy) analog (21 )Bromo substitution85 nM (β₁)4.1

Data derived from competitive binding assays and computational modeling .

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